molecular formula C19H23FN4O B12258614 N-[(4-fluorophenyl)methyl]-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide

N-[(4-fluorophenyl)methyl]-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide

Cat. No.: B12258614
M. Wt: 342.4 g/mol
InChI Key: MPWWFKWMTWFIMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-fluorophenyl)methyl]-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry for drug development

Properties

Molecular Formula

C19H23FN4O

Molecular Weight

342.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide

InChI

InChI=1S/C19H23FN4O/c1-23(18-4-2-3-11-21-18)17-9-12-24(13-10-17)19(25)22-14-15-5-7-16(20)8-6-15/h2-8,11,17H,9-10,12-14H2,1H3,(H,22,25)

InChI Key

MPWWFKWMTWFIMB-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C(=O)NCC2=CC=C(C=C2)F)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as chloroform or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-fluorophenyl)methyl]-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its combination of a fluorophenyl group and a pyridin-2-yl group distinguishes it from other piperidine derivatives and contributes to its unique properties .

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